molecular formula C18H12ClN3O4 B12587960 Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- CAS No. 647852-98-0

Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]-

Cat. No.: B12587960
CAS No.: 647852-98-0
M. Wt: 369.8 g/mol
InChI Key: KRHONNZVBZYXKS-UHFFFAOYSA-N
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Description

Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2-chloro-5-nitro group and a 4-(3-pyridinyloxy)phenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- typically involves multiple steps. One common method includes the nitration of a chlorobenzene derivative followed by the introduction of the pyridinyloxy group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for subsequent steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions often use reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the nitro or chloro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitro-N-phenylbenzamide
  • 2-Chloro-N,N-dimethyl-5-nitro-benzamide
  • 2-Chloro-4-nitro-N-(2-phenylethyl)benzamide

Uniqueness

What sets Benzamide, 2-chloro-5-nitro-N-[4-(3-pyridinyloxy)phenyl]- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized research applications.

Properties

CAS No.

647852-98-0

Molecular Formula

C18H12ClN3O4

Molecular Weight

369.8 g/mol

IUPAC Name

2-chloro-5-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide

InChI

InChI=1S/C18H12ClN3O4/c19-17-8-5-13(22(24)25)10-16(17)18(23)21-12-3-6-14(7-4-12)26-15-2-1-9-20-11-15/h1-11H,(H,21,23)

InChI Key

KRHONNZVBZYXKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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